molecular formula C11H9ClN2O B14120598 N-(6-Chloroquinolin-2-yl)acetamide

N-(6-Chloroquinolin-2-yl)acetamide

Cat. No.: B14120598
M. Wt: 220.65 g/mol
InChI Key: LFEIFYSRDNCPOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloroquinolin-2-yl)acetamide typically involves the reaction of 6-chloroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloroquinolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-(6-Chloroquinolin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

N-(6-chloroquinolin-2-yl)acetamide

InChI

InChI=1S/C11H9ClN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15)

InChI Key

LFEIFYSRDNCPOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Cl

Origin of Product

United States

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